1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine

Physicochemical profiling Medicinal chemistry Solubility optimization

1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine (CAS 1537592-23-6) is a small-molecule heterocyclic building block belonging to the 1,2,3-triazol-4-amine subclass, with molecular formula C₅H₁₀N₄O and molecular weight 142.16 g/mol. The compound bears a 2-methoxyethyl substituent at the N1 position of the triazole ring and a free primary amine at the C4 position.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
Cat. No. B13164702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCOCCN1C=C(N=N1)N
InChIInChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
InChIKeySCTMGOGHGKXVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine: Core Structural Identity and Procurement-Relevant Characteristics


1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine (CAS 1537592-23-6) is a small-molecule heterocyclic building block belonging to the 1,2,3-triazol-4-amine subclass, with molecular formula C₅H₁₀N₄O and molecular weight 142.16 g/mol . The compound bears a 2-methoxyethyl substituent at the N1 position of the triazole ring and a free primary amine at the C4 position . The 1,2,3-triazole core is a recognized scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and utility as a bioisostere for amide bonds [1]. This specific substitution pattern — combining an ether-containing N1 side chain with a nucleophilic C4 amine — distinguishes it from simpler N1-alkyl analogs and from the isomeric 1,2,4-triazol-3-amine series, creating a differentiated vector for downstream derivatization in parallel synthesis, fragment-based drug discovery, and agrochemical lead optimization programs.

Why 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Generic N1-Alkyl or 1,2,4-Triazole Isomer Analogs


Within the 1,2,3-triazol-4-amine family, N1-substituent identity critically governs both physicochemical properties and biological target engagement. Replacing the 2-methoxyethyl group with a simple methyl (1-methyl-1H-1,2,3-triazol-4-amine, CAS 67545-00-0) eliminates the ether oxygen, reducing hydrogen-bond acceptor count from 4 to 3 and lowering calculated hydrophilicity — a change that alters solubility, LogP, and potential off-target binding profiles . Conversely, substituting the 1,2,3-triazole core with the isomeric 1,2,4-triazole (e.g., 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, CAS 1178144-15-4) changes the spatial orientation of the amine and the electronic distribution of the heterocycle, which can fundamentally alter metal-coordination geometry and receptor recognition . Patent literature on 1,2,3-triazol-4-amine derivatives explicitly demonstrates that sigma-1 receptor affinity is highly sensitive to N1-substituent variation, with even minor structural changes shifting Ki values by orders of magnitude [1]. These structure-activity relationships make generic substitution a high-risk strategy in any program where target engagement or physicochemical consistency is critical.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine Versus Closest Analogs


Hydrogen-Bond Acceptor Count and Calculated Hydrophilicity: 2-Methoxyethyl vs. Methyl N1-Substituent

The 2-methoxyethyl substituent on the target compound introduces an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA), bringing the total HBA count to 4 (triazole N2 and N3, amine N, and ether O). The N1-methyl analog 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0) lacks this ether oxygen and has an HBA count of only 3. This structural difference is predicted to increase aqueous solubility and reduce LogP for the target compound relative to the methyl analog, although direct experimental LogP or solubility measurements for the target compound have not been published in the peer-reviewed literature . The methoxyethyl chain also introduces greater conformational flexibility (3 additional rotatable bonds vs. the methyl analog), which can influence binding entropy in target engagement .

Physicochemical profiling Medicinal chemistry Solubility optimization

Regioisomeric Differentiation: 1,2,3-Triazol-4-amine Core vs. 1,2,4-Triazol-3-amine Core at Equivalent N1 Substitution

The target compound bears the amine at the C4 position of a 1,2,3-triazole ring. Its closest regioisomer, 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine (CAS 1178144-15-4), places the amine at the C3 position of a 1,2,4-triazole ring. This regioisomeric difference alters the N-atom arrangement: the 1,2,3-triazole presents a contiguous N1–N2–N3 triad capable of bidentate metal coordination, while the 1,2,4-triazole presents isolated N atoms with different Lewis basicity [1]. In the context of 1,2,3-triazole-4-amine derivatives disclosed in patent EP2752411A1, sigma-1 receptor affinity is specifically attributed to the 1,2,3-triazole core with the amine at the 4-position; the corresponding 1,2,4-triazole regioisomers are not claimed or exemplified in this therapeutic context, suggesting a structurally determined selectivity requirement [2].

Regioisomerism Metal coordination chemistry Click chemistry

Commercial Purity Specification and Storage Stability Profile: Vendor-Documented Quality Metrics

The target compound is commercially available with a minimum purity specification of 95% (AKSci Cat. 3914DY) and is recommended for long-term storage in a cool, dry place . An alternative vendor (ChemScene) specifies storage at 2–8°C in a sealed, dry container . In comparison, the N1-methyl analog (1-methyl-1H-1,2,3-triazol-4-amine) is available at comparable purity (typically 95–97%) but at a lower molecular weight (98.11 g/mol) and generally lower cost per gram, reflecting simpler synthesis . The 1,2,4-triazole isomer (CAS 1178144-15-4) is also available at 95% purity (AKSci Cat. 0536DQ) but is supplied by fewer vendors, indicating a narrower commercial supply base . No formal stability study data (e.g., forced degradation, long-term accelerated stability) have been published for any of these compounds in the peer-reviewed literature.

Chemical procurement Quality control Building block sourcing

Sigma-1 Receptor Pharmacophore Compatibility: 1,2,3-Triazol-4-amine Scaffold Validation in Patent Literature

Patent EP2752411A1 (and its subsequent filing EP2941424A1) explicitly claims 1,2,3-triazole-4-amine derivatives of general formula (I) as ligands with affinity for sigma receptors, especially sigma-1 (σ1) receptor, for the treatment of sigma receptor-related diseases and disorders [1]. The patent establishes that the 1,2,3-triazol-4-amine core — specifically with the amine at the 4-position — is a productive scaffold for σ1 receptor engagement. While the specific target compound 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine is not itself exemplified with a disclosed Ki value in the patent, the general formula encompasses N1-substituted variants, and the methoxyethyl group falls within the claimed substituent scope [2]. In separate BindingDB entries, structurally related 1,2,3-triazole derivatives have demonstrated σ1 Ki values in the 410 nM range (BDBM50440737) and IC50 values as low as 1.70 nM at sigma receptors (BDBM50421951), though these data correspond to substantially more elaborated analogs rather than the simple building block itself [3]. A recent 2021 publication on triazole-based S1R antagonists reported compound 10 with potent S1R binding affinity, high selectivity over S2R, and excellent blood-brain barrier permeability, reinforcing the viability of the triazole scaffold for sigma receptor targeting [4].

Sigma-1 receptor CNS drug discovery Pain therapeutics

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine Based on Differential Evidence


Sigma-1 Receptor Ligand Development: Patent-Validated 1,2,3-Triazol-4-amine Scaffold with Differentiated N1 Vector

For medicinal chemistry teams pursuing sigma-1 receptor (S1R) antagonists or modulators, this compound provides a synthetically tractable 1,2,3-triazol-4-amine core that is explicitly encompassed within the general formula of patent EP2752411A1. The 2-methoxyethyl substituent at N1 offers a chemically differentiated vector — with an ether oxygen capable of additional hydrogen-bonding interactions — compared to the simpler methyl or ethyl starting points typically used in initial SAR exploration [1]. While the compound itself lacks a disclosed σ1 Ki value, the scaffold is validated by patent disclosures and by BindingDB data on related 1,2,3-triazole derivatives showing σ1 Ki values in the 1.7–410 nM range . The free C4 amine provides a convenient synthetic handle for rapid parallel derivatization into amide, sulfonamide, or urea libraries for SAR expansion.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Triazole Fragment with Multi-Vector Growth Potential

With a molecular weight of 142.16 g/mol and compliance with the 'rule of three' for fragment libraries (MW < 300, HBA ≤ 6), this compound is well-suited as a fragment hit or screening library member in FBDD campaigns [1]. The 1,2,3-triazole core provides metabolic stability advantages over amide-containing fragments, while the C4 amine and the terminal methoxy group offer two distinct vectors for fragment growing or linking strategies . The compound's multi-vendor commercial availability at 95% purity (AKSci, ChemScene, CymitQuimica, Leyan) ensures reliable resupply for hit validation and initial SAR .

Coordination Chemistry and MOF Synthesis: Bidentate 1,2,3-Triazole Ligand with Solubilizing Side Chain

The contiguous N1–N2–N3 triad of the 1,2,3-triazole ring enables bidentate metal coordination, a feature that distinguishes it from the 1,2,4-triazole regioisomer in which the nitrogen atoms are non-contiguous [1]. The 2-methoxyethyl side chain enhances solubility in polar organic solvents relative to N1-alkyl analogs, facilitating solution-phase complexation reactions . This combination of coordination geometry and solubility profile makes the compound a candidate ligand for the synthesis of luminescent silver(I) complexes, metal-organic frameworks (MOFs), or catalytic metal complexes where both metal-binding geometry and solution processability are critical design parameters.

Agrochemical Lead Optimization: Triazole Building Block for Fungicide Discovery Programs

The 1,2,3-triazole scaffold is established in agrochemical fungicide development, with patent literature (e.g., Bayer CropScience AG novel triazole derivatives) demonstrating the utility of triazole cores for crop protection applications [1]. The target compound, with its free C4 amine, can be readily elaborated into carboxamide, sulfonamide, or triazolyl-ether derivatives — functional group classes commonly explored in fungicide SAR. The methoxyethyl substituent may confer favorable phloem mobility or leaf penetration properties compared to simple alkyl-substituted analogs, though direct comparative agrochemical data are not available for this specific compound . Industrial procurement for agrochemical discovery benefits from the compound's multi-vendor supply base and consistent 95% purity specification.

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